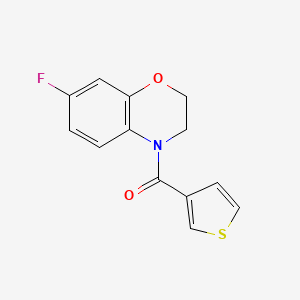
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to possess unique properties that make it suitable for use in the synthesis of new drugs and materials.
Mechanism of Action
The mechanism of action of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone is not fully understood. However, it is believed that this compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to possess significant antioxidant activity, which makes it suitable for use in the treatment of various oxidative stress-related disorders. Additionally, this compound has also been found to possess anti-inflammatory activity, which makes it suitable for use in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone in lab experiments is its unique properties. This compound possesses several properties that make it suitable for use in the synthesis of new drugs and materials. Additionally, this compound has been found to be relatively easy to synthesize, which makes it suitable for use in large-scale experiments. However, one of the major limitations of using this compound is its potential toxicity. This compound has been found to be toxic to some cell lines, which makes it unsuitable for use in certain experiments.
Future Directions
There are several future directions for the research on (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone. One of the major future directions is the development of new drugs and materials using this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more studies are needed to determine the safety and toxicity of this compound in various cell lines and organisms.
Synthesis Methods
The synthesis of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone involves several steps. The first step involves the reaction of 2-amino-5-fluorobenzoic acid with thionyl chloride to form 2-chloro-5-fluorobenzoic acid. The second step involves the reaction of 2-chloro-5-fluorobenzoic acid with 2-mercaptophenol to form (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ol. The final step involves the oxidation of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ol with a suitable oxidizing agent to form this compound.
Scientific Research Applications
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the synthesis of new drugs. It has been found to possess significant antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has also been found to possess anticancer activity and has shown promising results in the treatment of various types of cancer.
properties
IUPAC Name |
(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-10-1-2-11-12(7-10)17-5-4-15(11)13(16)9-3-6-18-8-9/h1-3,6-8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAPCMDVBGXAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1C(=O)C3=CSC=C3)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)

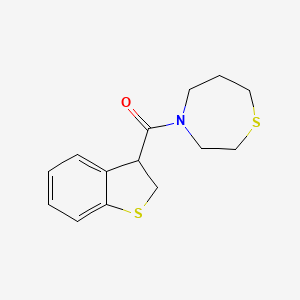
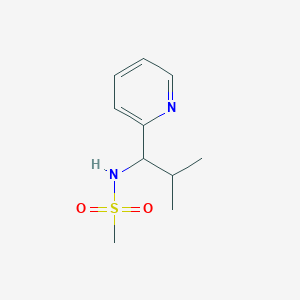
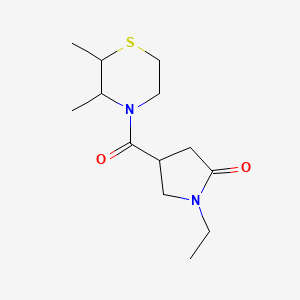

![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
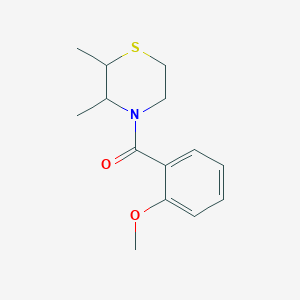
![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
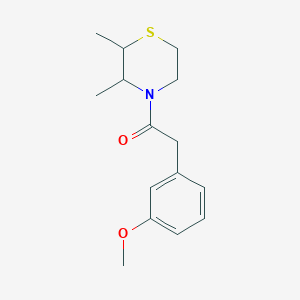
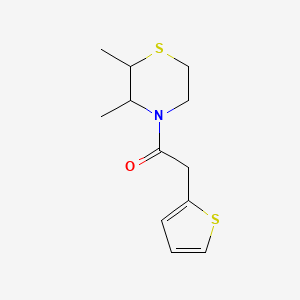
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)
